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Compound of Interest

Compound Name:
(R)-tert-Butyl 3-aminoazepane-1-

carboxylate

Cat. No.: B588431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)piperidine-1-

carboxylate, a versatile bifunctional molecule with the chemical formula C11H22N2O2. This

compound is a pivotal building block in medicinal chemistry and drug discovery, primarily

utilized as a scaffold in the synthesis of a wide array of therapeutic agents. Its structure,

featuring a piperidine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc)

group, allows for selective chemical modifications, making it an invaluable intermediate. This

document details its physicochemical properties, provides experimental protocols for its

synthesis and functionalization, and explores its application in the development of novel

therapeutics by targeting key signaling pathways.

Introduction
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate, also commonly referred to as 1-Boc-4-

(aminomethyl)piperidine, is a key synthetic intermediate in the pharmaceutical industry. The

piperidine moiety is a prevalent scaffold in many approved drugs, valued for its ability to impart

favorable pharmacokinetic properties.[1][2] The presence of a Boc-protected amine and a free

secondary amine on the piperidine ring allows for orthogonal chemical strategies, enabling the

regioselective introduction of various functional groups. This attribute has led to its use in the

synthesis of a range of biologically active molecules, including inhibitors of the Kinesin Spindle
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Protein (KSP), agonists for the G-protein coupled receptor 119 (GPR119), and inhibitors of the

Pim-1 kinase, which are promising targets for cancer and metabolic diseases.[3]

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)piperidine-1-

carboxylate is presented in Table 1 for easy reference and comparison.

Property Value Source(s)

IUPAC Name

tert-butyl 4-

(aminomethyl)piperidine-1-

carboxylate

[3]

CAS Number 144222-22-0 [3]

Molecular Formula C11H22N2O2 [3]

Molecular Weight 214.30 g/mol [3]

Appearance White low melting solid [4]

Density 1.013 g/mL at 25 °C [5][6]

Boiling Point 237-238 °C [5][6]

Refractive Index n20/D 1.473 [5][6]

Solubility
Soluble in chloroform and

methanol.
[7][8]

Experimental Protocols
The synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be achieved through

several routes. A common and illustrative method involves the Boc protection of 4-

(aminomethyl)piperidine. Below is a representative experimental protocol.

Synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-
carboxylate
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This protocol describes the synthesis via the protection of the piperidine nitrogen of 4-

(aminomethyl)piperidine using di-tert-butyl dicarbonate (Boc)2O.

Materials:

4-(aminomethyl)piperidine

Di-tert-butyl dicarbonate ((Boc)2O)

Triethylamine (TEA) or another suitable base

Dichloromethane (DCM) or a similar aprotic solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Ethyl acetate and hexanes for elution

Procedure:

Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane in a round-bottom flask.

Add triethylamine (1.1 eq) to the solution and stir at room temperature.

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

Slowly add the (Boc)2O solution to the stirred solution of 4-(aminomethyl)piperidine at 0 °C

(ice bath).

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield pure tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[9]

General Protocol for Amide Coupling
The primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can be readily used for

amide bond formation.

Materials:

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

A carboxylic acid of interest

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or another coupling agent

DIPEA (N,N-Diisopropylethylamine)

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in

anhydrous DMF.[10]

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate

the carboxylic acid.[10]

Add a solution of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DMF to the

reaction mixture.[10]
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and

brine.

Dry the organic layer, concentrate, and purify the product by chromatography.

Applications in Drug Development & Relevant
Signaling Pathways
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a precursor to compounds targeting

several key signaling pathways implicated in cancer and metabolic disorders.

Kinesin Spindle Protein (KSP) Inhibitors
KSP, a member of the kinesin-5 family, is a motor protein essential for the formation of a bipolar

mitotic spindle during cell division.[11] Inhibition of KSP leads to the formation of monoastral

spindles, triggering the spindle assembly checkpoint and ultimately inducing apoptosis in

proliferating cancer cells.[11] This makes KSP an attractive target for anticancer therapies.
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Role of KSP in mitosis and the effect of its inhibition.

GPR119 Agonists
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal

L-cells.[12] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular

cyclic AMP (cAMP). This, in turn, potentiates glucose-stimulated insulin secretion and the

release of glucagon-like peptide-1 (GLP-1), making GPR119 a promising target for the

treatment of type 2 diabetes.[12]
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GPR119 signaling pathway upon agonist binding.

Pim-1 Kinase Inhibitors
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Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[13]

Its expression is often upregulated in various cancers and is regulated by the JAK/STAT

signaling pathway.[13] Pim-1 exerts its oncogenic effects by phosphorylating and regulating the

activity of several proteins involved in cell cycle progression and apoptosis, such as c-Myc and

p21.
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Simplified Pim-1 signaling pathway.

Conclusion
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is a cornerstone building block for the

synthesis of complex and biologically active molecules. Its utility in constructing inhibitors and

agonists for critical therapeutic targets like KSP, GPR119, and Pim-1 underscores its

importance in modern drug discovery. The protocols and pathway diagrams provided in this

guide offer a foundational resource for researchers engaged in the development of novel

therapeutics for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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